Comparative Loading Efficiency of DMTr-Protected Diols on CPG Supports
The efficiency of attaching mono-O-(4,4'-dimethoxytrityl)-protected diols to controlled-pore glass (CPG) supports can be quantified by the final loading capacity. A study detailing a universal protocol for converting such diols to their hemisuccinate esters and coupling them to CPG supports provides a benchmark for this class of linkers, including 1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol [1]. In a representative example using L-nucleoside succinate derivatives prepared by the same method, CPG solid-supports were obtained with loading capacities of 20 and 23 μmol/g [2].
| Evidence Dimension | CPG solid-support loading capacity |
|---|---|
| Target Compound Data | Not directly reported; class inference from analogous mono-O-(4,4'-dimethoxytrityl)-protected diols |
| Comparator Or Baseline | Two different L-nucleoside succinate derivatives prepared by the same universal protocol |
| Quantified Difference | Loading capacities of 20 μmol/g and 23 μmol/g were achieved for the two derivatives, indicating the protocol's expected range of outcomes. |
| Conditions | Conversion of protected diols to hemisuccinate esters and coupling to long-chain aminoalkyl CPG (LCAA-CPG) supports. |
Why This Matters
This provides an expected performance range for this class of linker, allowing users to benchmark and compare the efficiency of different solid-support conjugations.
- [1] Guzaev, A. (2013). Attachment of Nucleosides and Other Linkers to Solid‐Phase Supports for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry, 52(1), 3.2.1-3.2.20. DOI: 10.1002/0471142700.nc0302s52 View Source
- [2] Guzaev, A. (2013). Attachment of Nucleosides and Other Linkers to Solid‐Phase Supports for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry, 52(1), 3.2.1-3.2.20. DOI: 10.1002/0471142700.nc0302s52 View Source
